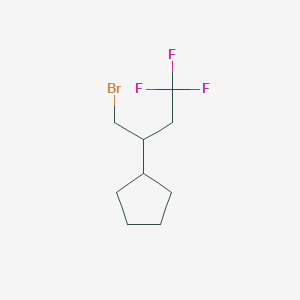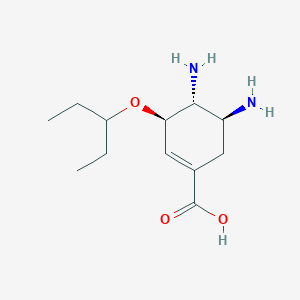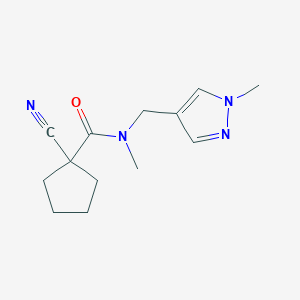
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide is a complex organic compound featuring a cyano group, a pyrazole ring, and a cyclopentane carboxamide moiety
Méthodes De Préparation
The synthesis of 1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide can be achieved through several routes:
-
Synthetic Routes
Route 1: The reaction of cyclopentanone with methylamine and subsequent reaction with cyanoacetic acid to form the intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to yield the target compound.
Route 2: Another method involves the direct reaction of cyclopentanone with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a cyano group donor such as malononitrile.
-
Reaction Conditions
- The reactions typically require a basic catalyst such as triethylamine or sodium hydroxide.
- Solvents like ethanol or tetrahydrofuran (THF) are commonly used.
- The reactions are generally carried out at room temperature or slightly elevated temperatures (50-70°C).
-
Industrial Production Methods
- Industrial production may involve continuous flow reactors to optimize yield and purity.
- The use of automated systems for precise control of reaction conditions is common.
Analyse Des Réactions Chimiques
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide undergoes various chemical reactions:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amides or alcohols.
-
Substitution
- Nucleophilic substitution reactions can occur at the cyano group or the pyrazole ring using reagents like sodium azide or halogens.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Ethanol, THF, dichloromethane.
-
Major Products
- Oxidation products: Corresponding oxides.
- Reduction products: Reduced amides or alcohols.
- Substitution products: Azides, halogenated derivatives.
Applications De Recherche Scientifique
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
-
Medicine
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its interactions with biological targets such as enzymes and receptors.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets:
-
Molecular Targets
- Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
- Receptors: It may bind to specific receptors, modulating cellular responses.
-
Pathways Involved
- The compound can influence signaling pathways related to cell growth, apoptosis, and metabolism.
- It may also affect pathways involved in inflammation and immune response.
Comparaison Avec Des Composés Similaires
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-Cyano-N-methyl-N-((1H-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide.
- 1-Cyano-N-methyl-N-((1-methyl-1H-imidazol-4-yl)methyl)cyclopentane-1-carboxamide.
-
Uniqueness
- The presence of the 1-methyl-1H-pyrazole ring imparts unique chemical and biological properties.
- The compound’s specific structure allows for selective interactions with molecular targets, making it a valuable candidate for research and development.
Propriétés
Formule moléculaire |
C13H18N4O |
|---|---|
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
1-cyano-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C13H18N4O/c1-16(8-11-7-15-17(2)9-11)12(18)13(10-14)5-3-4-6-13/h7,9H,3-6,8H2,1-2H3 |
Clé InChI |
XGSXQZUVAPSOPB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)CN(C)C(=O)C2(CCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)

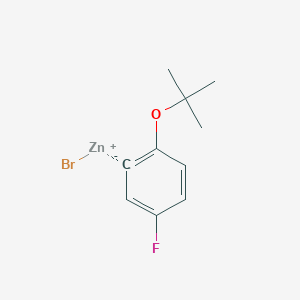

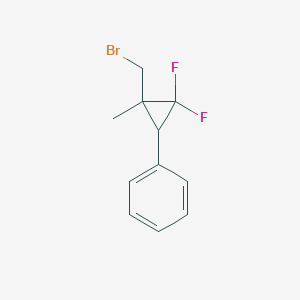
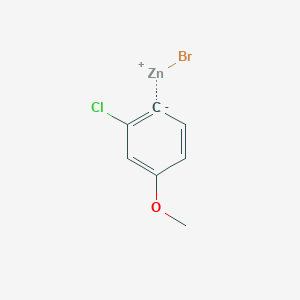
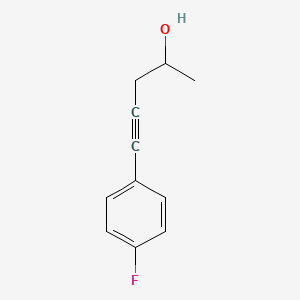
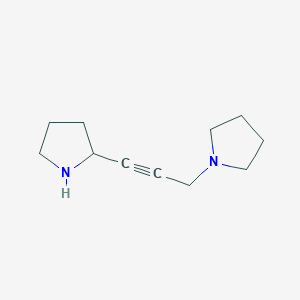
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
![Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14885630.png)
